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Compound of Interest

Compound Name:
2-(7-Methyl-1h-indol-3-

yl)ethylamine hydrochloride

CAS No.: 26346-39-4

Cat. No.: B3120409 Get Quote

Executive Summary
7-Methyltryptamine (7-MeT) is a structural analog of the endogenous neurotransmitter

serotonin (5-HT) and the naturally occurring psychedelic alkaloid tryptamine. Unlike the

extensively studied 4-substituted (e.g., psilocybin) or 5-substituted (e.g., serotonin, 5-MeO-

DMT) tryptamines, the 7-substituted variants represent a unique chemical space for probing the

steric and electronic tolerance of the orthosteric binding pocket of Class A GPCRs, particularly

the 5-HT

receptor.

This guide synthesizes available pharmacodynamic data, highlighting 7-MeT's role as a

hydrophobic probe of the receptor floor and its distinct activity profile compared to its N-

methylated counterparts.

Chemical Structure & Molecular Properties
The 7-methyl substitution places a hydrophobic methyl group (

) adjacent to the indole nitrogen (

). This modification has two critical physicochemical effects:
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Steric Bulk: It increases the volume of the indole ring's "bottom" edge, potentially interacting

with transmembrane helix 5 (TM5) or the receptor's "toggle switch" residues.

Lipophilicity: It increases

relative to tryptamine, enhancing blood-brain barrier (BBB) permeability.

Data Table 1: Physicochemical Profile
Property Value / Description

IUPAC Name 2-(7-methyl-1H-indol-3-yl)ethanamine

Molecular Formula

Molecular Weight 174.24 g/mol

Topological Polar Surface Area 41.8 Å²

Key Structural Feature C7 Methylation (Ortho to Indole NH)

Visualization: Structural Numbering

Fig 1. Structural Logic of 7-Methyltryptamine
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Pharmacodynamics: Receptor Binding Affinity
While 5-HT
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is the primary target for psychedelic effects, 7-MeT exhibits a promiscuous binding profile. The
data below distinguishes between the primary amine (7-MeT) and its N,N-dimethylated analog
(7-Me-DMT), as the latter is often used to infer 7-position tolerance.

5-HT Receptor Affinity
The 7-position is generally tolerant of small hydrophobic groups. Unlike 7-hydroxylation (which

often reduces affinity due to polarity mismatches in specific pockets), 7-methylation maintains

or slightly modulates affinity compared to the parent tryptamine.

Binding Mode: The 7-methyl group likely interacts with hydrophobic residues deep in the

binding pocket (near residues

or

).

Comparative Potency: In the N,N-dimethyltryptamine (DMT) scaffold, the addition of a 7-

methyl group (7-Me-DMT) has been observed to increase potency (

values) relative to unsubstituted DMT in rat fundus assays.[1] This suggests that for the
primary amine (7-MeT), the 7-methyl group does not abolish binding and may enhance
hydrophobic contacts.

NMDA Receptor Inhibition (Unique Activity)
Distinct from classical serotonergic activity, 7-MeT acts as a voltage-dependent inhibitor of

recombinant NMDA receptors.

Table 2: NMDA Receptor Inhibition Potency (

) Data derived from Xenopus oocyte voltage-clamp assays.

Compound Relative Potency Order Mechanism

5-Me-Tryptamine High Channel Blocker

7-Me-Tryptamine Moderate Voltage-Dependent Block

Serotonin (5-HT) Low Competitive/Allosteric
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Technical Insight: 7-MeT is less potent than 5-methyltryptamine but significantly more potent

than serotonin itself at inhibiting glutamate-evoked currents. This implies a secondary

mechanism of action relevant to neuroprotection or modulation of excitotoxicity.

Signal Transduction Pathways
Upon binding to 5-HT

, 7-MeT (like other tryptamines) recruits G-proteins. The bias between

signaling and

-arrestin recruitment is determined by the specific orientation of the indole ring, which is
influenced by the 7-substituent.

Visualization: 5-HT2A Signaling Cascade
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Fig 2. Canonical Gq Signaling Pathway Activated by Tryptamines
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Experimental Protocols
To validate the binding affinity and functional activity of 7-MeT, the following self-validating

protocols are recommended.

Protocol A: Radioligand Competition Binding
(Membrane Prep)
Objective: Determine

values for 5-HT

using

-Ketanserin or

-LSD.

Preparation: Transfect HEK293 cells with human 5-HT

cDNA. Harvest and homogenize in Tris-HCl buffer.

Incubation:

Mix 50 µL membrane suspension (20 µg protein).

Add 25 µL radioligand (

-Ketanserin, ~1 nM final).

Add 25 µL 7-MeT (Concentration range:

to

M).

Equilibrium: Incubate at 37°C for 60 minutes.

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine

(reduces non-specific binding).
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Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

using the Cheng-Prusoff equation:

Protocol B: Functional Calcium Flux Assay (FLIPR)
Objective: Assess agonist efficacy (

) and potency (

).

Dye Loading: Load CHO-K1 cells expressing 5-HT

with Fluo-4 AM (calcium indicator) for 45 mins.

Baseline: Measure basal fluorescence (

) for 10 seconds.

Injection: Inject 7-MeT solution.

Measurement: Monitor fluorescence increase (

) over 180 seconds.

Normalization: Normalize data against a full agonist control (5-HT, 10 µM) set to 100%.

Synthesis & Precursor Role
7-Methyltryptamine is frequently utilized not just as a ligand, but as a scaffold for synthesizing

tricyclic

-carbolines via the Pictet-Spengler reaction.

Visualization: Synthetic Logic
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Fig 3. Standard Synthesis Pathway from 7-Methylindole
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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